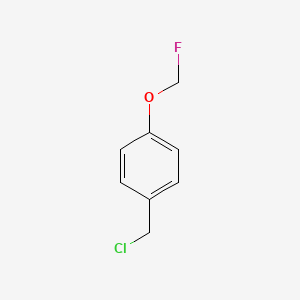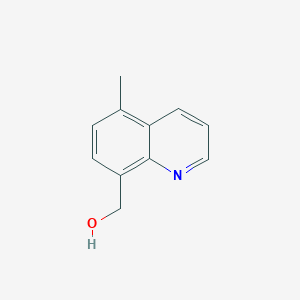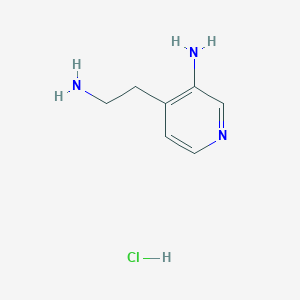
5-(Hydroxymethyl)quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)quinolin-6-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a quinoline ring with a hydroxymethyl group at the 5-position and a hydroxyl group at the 6-position. This unique arrangement imparts specific chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)quinolin-6-ol can be achieved through various methods. One common approach involves the reaction of 6-chloroquinoline with formaldehyde in the presence of a base, followed by hydrolysis to yield the desired product . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a methyl group at the 5-position.
Substitution: The hydroxyl group at the 6-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-carboxyquinolin-6-ol.
Reduction: Formation of 5-methylquinolin-6-ol.
Substitution: Formation of various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
5-(Hydroxymethyl)quinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)quinolin-6-ol involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase, leading to antimicrobial activity . Additionally, its antioxidant properties can help in reducing oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-8-quinolinol: Similar structure but with the hydroxyl group at the 8-position.
4-Hydroxy-2-quinolones: Differ in the position of the hydroxyl group and the presence of a carbonyl group.
8-Hydroxyquinoline: Lacks the hydroxymethyl group but has a hydroxyl group at the 8-position.
Uniqueness
5-(Hydroxymethyl)quinolin-6-ol is unique due to the specific positioning of the hydroxymethyl and hydroxyl groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-(hydroxymethyl)quinolin-6-ol |
InChI |
InChI=1S/C10H9NO2/c12-6-8-7-2-1-5-11-9(7)3-4-10(8)13/h1-5,12-13H,6H2 |
InChI Key |
QRCZGQVFEXQYBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2CO)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B15071233.png)
![6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15071239.png)



![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)


![3-Methyl-2-azaspiro[5.5]undecane](/img/structure/B15071293.png)
